(S)-N-(Piperidin-3-yl)pyrrolidine-1-carboxamide hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(3S)-piperidin-3-yl]pyrrolidine-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O.ClH/c14-10(13-6-1-2-7-13)12-9-4-3-5-11-8-9;/h9,11H,1-8H2,(H,12,14);1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIZOZAWWPEHSZ-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2CCCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)N[C@H]2CCCNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338222-59-5 | |
| Record name | 1-Pyrrolidinecarboxamide, N-(3S)-3-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1338222-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
(S)-N-(Piperidin-3-yl)pyrrolidine-1-carboxamide hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities, particularly as an orexin type 2 receptor agonist. This article provides a detailed overview of its biological activity, synthesis, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₂₀ClN₃O, with a molecular weight of 233.74 g/mol. The compound features a piperidine ring substituted at the 3-position with a pyrrolidine-1-carboxamide group, enhancing its solubility and biological activity due to the hydrochloride form.
Orexin Receptor Agonism
Research indicates that this compound acts primarily as an agonist at the orexin type 2 receptor (OX2R). This receptor is crucial for regulating sleep-wake cycles and appetite. Agonists at OX2R are being explored for their potential in treating sleep disorders and obesity.
Biological Activity and Pharmacological Effects
Comparative Analysis with Similar Compounds
The unique structural features of this compound allow it to be compared with other piperidine derivatives. Below is a table summarizing some structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(Piperidin-2-yl)acetamide | Structure | Lacks the pyrrolidine moiety; potential analgesic properties. |
| N-(Cyclohexyl)pyrrolidine | Structure | Cyclohexyl substitution may alter receptor selectivity and activity. |
| N-(4-Fluorophenyl)piperidin-4-amide | Structure | Fluorine substitution may enhance lipophilicity and bioavailability. |
The distinct combination of the piperidine ring with the pyrrolidine carboxamide structure in this compound contributes to its unique pharmacological profile compared to these similar compounds.
Synthesis Pathway
The synthesis of this compound typically involves several steps including:
- Formation of the piperidine ring.
- Introduction of the pyrrolidine moiety.
- Hydrochloride salt formation to enhance solubility.
This multi-step synthesis is crucial for achieving high purity and yield necessary for biological testing.
Scientific Research Applications
(S)-N-(Piperidin-3-yl)pyrrolidine-1-carboxamide hydrochloride is a chemical compound with the molecular formula and a molecular weight of 233.74 g/mol. The compound consists of a piperidine ring substituted at the 3-position with a pyrrolidine-1-carboxamide group, and it is used in hydrochloride form to increase water solubility, which is useful for biological applications and synthesis.
This compound as an Orexin Receptor Agonist
this compound is studied for its potential biological activities, especially as an orexin type 2 receptor agonist. This receptor is important for regulating sleep-wake cycles and appetite. Agonists of this receptor may have therapeutic benefits for treating sleep disorders and obesity.
Potential Therapeutic Applications
Due to its activity as an orexin receptor agonist, it may be explored for drug development targeting sleep disorders. Compounds that activate the MC4 receptor may be useful in treating diseases, disorders, or conditions including male and female sexual dysfunctions, such as hypoactive sexual desire disorder, sexual arousal disorder, orgasmic disorder, and/or sexual pain disorder in females, and male erectile dysfunction . It may also be used for treating obesity by reducing appetite, increasing metabolic rate, reducing fat intake, or reducing carbohydrate craving, and diabetes mellitus by enhancing glucose tolerance and/or decreasing insulin resistance .
Pharmacological Effects
Its structural similarity to other bioactive compounds suggests it may exhibit various pharmacological effects, including modulation of neurotransmitter systems.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperidine/Pyrrolidine Nitrogen
The secondary amine in the piperidine ring and the tertiary amine in the pyrrolidine carboxamide group can participate in alkylation or acylation reactions under basic conditions.
For example, the piperidine nitrogen can react with methyl iodide to form a methylated derivative, while the pyrrolidine carboxamide may remain inert due to steric hindrance .
Hydrolysis of the Carboxamide Group
The carboxamide moiety is susceptible to acid- or base-catalyzed hydrolysis, yielding pyrrolidine-1-carboxylic acid and piperidin-3-amine derivatives.
| Conditions | Products | Catalyst | Reference |
|---|---|---|---|
| Acidic (HCl, reflux) | Pyrrolidine-1-carboxylic acid + amine | H₂O, HCl | |
| Basic (NaOH, Δ) | Sodium carboxylate + free amine | NaOH |
This reactivity is critical for prodrug strategies or modifying solubility .
Redox Reactions
The piperidine ring can undergo oxidation or reduction, depending on the reagents:
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, Δ | Piperidone derivative | |
| Reduction | H₂, Pd/C, MeOH | Saturated piperidine (no change) |
Selective oxidation of the piperidine ring to a ketone is feasible under strong oxidizing conditions .
Cyclization and Ring-Opening
Intramolecular reactions may form bicyclic structures under specific conditions:
| Process | Conditions | Product | Reference |
|---|---|---|---|
| Cyclization | PPh₃, CBr₄, CH₂Cl₂ | Bridged heterocycles | |
| Ring-Opening | HCl, H₂O, reflux | Linear amine-carboxylic acid |
Scandium(III)-zeolite catalysts (as in ) could facilitate asymmetric cycloadditions involving the carboxamide group.
Stereoselective Modifications
The (S)-configuration at the piperidine C3 position enables enantioselective transformations:
| Reaction | Reagents | Outcome | Reference |
|---|---|---|---|
| Chiral Resolution | Tartaric acid, MeOH | Enantiopure diastereomeric salts | |
| Asymmetric Synthesis | Chiral ligands, Grignard reagents | Retention of stereochemistry |
Memory of chirality (MOC) principles, as described in , allow stereochemical fidelity during reactions like alkylation.
Key Reactivity Insights:
-
Amine Reactivity : The piperidine nitrogen is more nucleophilic than the pyrrolidine carboxamide nitrogen due to reduced steric hindrance .
-
Hydrolysis Sensitivity : Acidic conditions preferentially cleave the carboxamide bond over the piperidine ring .
-
Steric Effects : Bulkier reagents favor reactions at the piperidine site .
Comparison with Similar Compounds
Stereoisomers: (R)- vs. (S)-Enantiomers
The (R)-enantiomer of this compound, (R)-N-(Piperidin-3-yl)pyrrolidine-1-carboxamide hydrochloride, is commercially available (CymitQuimica, Ref: 10-F064426) and serves as a direct stereochemical counterpart . Enantiomers often exhibit divergent biological activities due to differences in binding to chiral targets. For example:
- Physicochemical Properties : Both enantiomers share identical molecular formulas (C₁₀H₂₀ClN₃O) and weights (233.74 g/mol), but their optical rotations and crystal packing (due to salt formation) may differ, impacting solubility and stability.
Piperidine/Pyrrolidine Derivatives
Several structurally related compounds from Enamine Ltd’s catalog highlight key variations (Table 1):
Table 1: Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| (S)-N-(Piperidin-3-yl)pyrrolidine-1-carboxamide·HCl | C₁₀H₂₀ClN₃O | 233.74 | Piperidine-pyrrolidine carboxamide |
| 2-(2-Fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamide·HCl | C₁₃H₁₈ClFN₂O | 276.75 | Fluorophenyl, acetamide |
| 1-Methyl-5-(pyrrolidin-3-yl)-1H-imidazole·2HCl | C₈H₁₅Cl₂N₃ | 224.14 | Imidazole, dihydrochloride salt |
- Salt Forms: The dihydrochloride salt of the imidazole derivative (C₈H₁₅Cl₂N₃) improves aqueous solubility but may alter crystallinity compared to mono-hydrochloride salts .
Carboxamide-Based Analogs in Patents
A patented compound, (S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide, shares the pyrrolidine carboxamide core but incorporates a trifluoroethyl group and morpholinopyridine moiety. This modification likely enhances metabolic stability and target affinity, reflecting a trend in optimizing carboxamides for therapeutic use .
Research Implications and Limitations
- Biological Relevance : While direct pharmacological data for (S)-N-(Piperidin-3-yl)pyrrolidine-1-carboxamide hydrochloride are scarce, its structural analogs are frequently employed in kinase inhibition and GPCR modulation studies .
- Synthetic Utility : The compound’s piperidine-pyrrolidine scaffold is a versatile building block for generating libraries of bioactive molecules, as seen in Enamine’s catalog .
Q & A
Q. What are the recommended synthetic routes for (S)-N-(Piperidin-3-yl)pyrrolidine-1-carboxamide hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving condensation reactions. Key steps include:
- Amide bond formation : Reacting pyrrolidine-1-carboxylic acid derivatives with piperidin-3-amine precursors under coupling agents like EDCI/HOBt .
- Salt formation : Hydrochloride salt generation via HCl treatment in polar solvents (e.g., ethanol or acetonitrile) .
- Optimization : Adjusting temperature (40–60°C), solvent polarity, and stoichiometric ratios to improve yield and purity. Monitoring via TLC or HPLC is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers focus on?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for piperidine NH (δ 1.5–2.5 ppm) and pyrrolidine CH₂ signals (δ 3.0–3.5 ppm).
- ¹³C NMR : Confirm carbonyl carboxamide (C=O, δ 165–170 ppm) and piperidine/pyrrolidine backbone carbons .
- FT-IR : Identify carboxamide C=O stretch (~1640–1680 cm⁻¹) and NH bending (~1550 cm⁻¹) .
- X-ray Diffraction : Resolve crystal structure and hydrogen-bonding networks (e.g., between amide groups and chloride ions) .
Q. What are the critical safety considerations when handling this compound in a laboratory setting?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection is advised if dust forms .
- Ventilation : Work in a fume hood to prevent inhalation of fine particles .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How does the compound’s solid-state form (e.g., polymorphism) influence its physicochemical properties, and what methods are used to analyze these forms?
- Methodological Answer : Polymorphism can affect solubility, stability, and bioavailability. Key analytical strategies include:
- DSC/TGA : Monitor thermal transitions (melting points, decomposition) to identify polymorphic forms .
- PXRD : Differentiate crystalline phases by comparing diffraction patterns with known standards .
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and stability under humidity variations .
- Contradiction Resolution : Conflicting solubility data may arise from polymorphic impurities; cross-validate with HPLC purity assays .
Q. What strategies can be employed to resolve contradictions in solubility data obtained from different experimental setups?
- Methodological Answer :
- Standardized Protocols : Use consistent solvents (e.g., PBS pH 7.4, DMSO) and temperatures (25°C).
- Sonication/Aging : Sonicate samples for 1 hour or allow equilibration for 24 hours to ensure saturation .
- Control Experiments : Compare with structurally analogous compounds (e.g., piperidine/pyrrolidine derivatives) to identify outliers .
- Advanced Techniques : Use µDISS Profiler for real-time solubility monitoring under controlled conditions .
Q. How can computational modeling (e.g., DFT) predict the compound’s behavior in novel reaction environments or biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to predict nucleophilic/electrophilic sites for reaction optimization .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) by modeling hydrogen bonding and hydrophobic contacts .
- ADMET Prediction : Use tools like SwissADME to estimate permeability, metabolic stability, and toxicity profiles .
- Validation : Cross-reference computational results with experimental NMR/X-ray data to refine models .
Data Contradiction Analysis
- Example : Discrepancies in reported melting points may arise from polymorphic forms or residual solvents. Mitigate by:
- Conducting elemental analysis (C, H, N) to confirm purity .
- Re-crystallizing from different solvents (e.g., methanol vs. acetonitrile) to isolate stable polymorphs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
